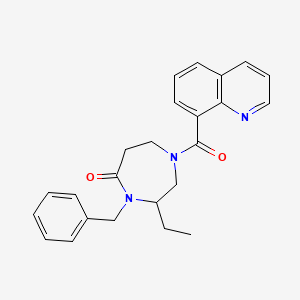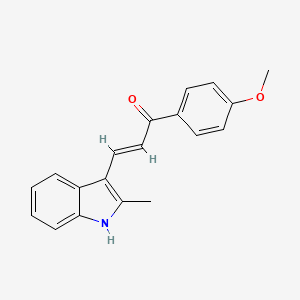![molecular formula C16H16BrN3O5S B5328299 2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Bayer AG and has since been used in various studies due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
作用機序
2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and inhibits its nuclear translocation. As a result, NF-κB is unable to activate its target genes, leading to a decrease in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and invasion of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia, immune cells in the central nervous system that play a role in neuroinflammation.
実験室実験の利点と制限
2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has a high specificity for NF-κB and does not affect other signaling pathways. However, this compound 11-7082 also has some limitations. It is a covalent inhibitor that irreversibly modifies NEMO, which may affect other signaling pathways that rely on NEMO. In addition, this compound 11-7082 may have off-target effects that need to be considered in experimental design.
将来の方向性
There are several future directions for the use of 2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB that can overcome the limitations of this compound 11-7082. Another direction is the investigation of the role of NF-κB in various diseases and the development of therapies that target NF-κB. This compound 11-7082 may also be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the use of this compound 11-7082 in preclinical studies may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide 11-7082 involves the reaction of 4-bromoaniline with chlorosulfonic acid to form 4-bromobenzenesulfonic acid. The resulting compound is then reacted with hydrazine hydrate to form 4-bromobenzenesulfonylhydrazine. The final step involves the reaction of 4-bromobenzenesulfonylhydrazine with 2-methoxyphenylacetic acid chloride to form this compound 11-7082.
科学的研究の応用
2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide 11-7082 has been extensively used in scientific research due to its ability to inhibit NF-κB activation. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer. It is activated by various stimuli, including cytokines, pathogens, and stressors. Inhibition of NF-κB has been shown to have anti-inflammatory and anti-cancer effects.
特性
IUPAC Name |
2-[4-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O5S/c1-24-15-8-11(2-7-14(15)25-10-16(18)21)9-19-20-26(22,23)13-5-3-12(17)4-6-13/h2-9,20H,10H2,1H3,(H2,18,21)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUZHVUXPSRFQN-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5328220.png)
![N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5328235.png)
![2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5328242.png)
![2-bromo-4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenyl acetate](/img/structure/B5328249.png)
![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)

![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)

![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)

![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)
![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)